1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-18-5-9-20(10-6-18)25-23(29)24-17-22(28-15-13-27(4)14-16-28)19-7-11-21(12-8-19)26(2)3/h5-12,22H,13-17H2,1-4H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKKDXBZLJNSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate compound.
Urea Formation: The intermediate is then reacted with p-tolyl isocyanate under controlled conditions to form the final product, 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the dimethylamino and piperazine groups.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table compares the target compound with structurally related urea derivatives, focusing on substituents, heterocycles, and functional groups that influence physicochemical properties and biological activity:
Key Structural and Functional Differences
Aromatic Substituents: The target compound’s p-tolyl group is less polar than the 4-methoxyphenyl group in ’s compound or the trifluoromethylphenyl in M64. This impacts lipophilicity and membrane permeability .
Heterocyclic and Aliphatic Rings: 4-Methylpiperazine (target) vs. morpholine (M64): Piperazine’s higher basicity may reduce blood-brain barrier penetration compared to morpholine .
Functional Groups :
- Trifluoromethyl (M64) increases electron-withdrawing effects and metabolic stability compared to the target’s methyl groups .
- Triazine (Gedatolisib) enables π-π stacking with kinase ATP pockets, a feature absent in the target compound .
Research Findings and Implications
- Kinase Inhibition : Gedatolisib’s dimorpholine-triazine design demonstrates that bulky, planar heterocycles enhance kinase selectivity. The target compound’s lack of such groups may limit its kinase affinity .
- Solubility and Bioavailability : M64’s morpholine and trifluoromethyl groups balance polarity and lipophilicity, whereas the target’s piperazine and p-tolyl may lead to higher solubility in acidic conditions but poorer oral absorption .
Biological Activity
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.577 g/mol. The presence of functional groups such as dimethylamino and piperazine rings is significant for its biological activity.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor activity . The piperazine ring is often associated with anticancer properties, and compounds containing dimethylamino groups have been reported to show various pharmacological effects, including:
- Cytotoxicity against cancer cell lines : In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanism of action : The compound may exert its effects by interacting with specific molecular targets involved in cell proliferation and survival pathways. For instance, it has been noted to influence signaling pathways related to apoptosis and cell cycle regulation .
The biological mechanism by which this compound acts involves several pathways:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in tumor progression. This suggests that the compound may also inhibit specific kinases, disrupting cancer cell signaling .
- Interaction with DNA : Some studies indicate that urea derivatives can intercalate into DNA, leading to inhibition of DNA replication and transcription, contributing to their antitumor efficacy.
Pharmacological Effects
In addition to its antitumor properties, 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea has been studied for other pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects.
- Analgesic Effects : The dimethylamino group is often linked to analgesic activities in various compounds, indicating potential pain-relieving properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea:
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Reported significant inhibition of kinase activity in vitro, correlating with reduced tumor growth in animal models. |
| Study C | Found antimicrobial activity against Gram-positive bacteria, expanding potential therapeutic uses beyond oncology. |
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the substituted phenethylamine core via nucleophilic substitution or reductive amination. For example, coupling 4-(dimethylamino)benzaldehyde with 4-methylpiperazine under reductive conditions to generate the central ethyl-piperazine intermediate .
- Step 2: Urea linkage formation using phosgene analogs or carbodiimide-mediated coupling between the phenethylamine intermediate and p-tolyl isocyanate .
- Key intermediates : 4-(dimethylamino)phenethyl-piperazine derivatives and activated p-tolyl carbamate intermediates.
Validation : Monitor intermediates via LC-MS and confirm regioselectivity using 2D NMR (e.g., NOESY for spatial proximity of substituents) .
Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and detecting conformational isomerism (e.g., restricted rotation in the urea moiety) .
- HPLC-MS : Reverse-phase HPLC with high-resolution MS to assess purity (>98%) and detect byproducts (e.g., incomplete urea coupling) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects, particularly if the compound exhibits polymorphic forms .
Advanced: How can computational chemistry optimize reaction conditions for improved yield and selectivity?
Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in urea bond formation. This helps predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DBU vs. DIPEA) .
- Machine Learning : Train models on existing reaction data (e.g., substituent electronic parameters) to predict coupling efficiency between amines and isocyanates .
- Feedback Loop : Validate computational predictions with small-scale experiments (e.g., 10 mg trials) and refine models using empirical kinetic data .
Advanced: How should researchers resolve discrepancies in reported biological activity across different assays?
Answer:
- Dose-Response Analysis : Compare IC₅₀ values in multiple cell lines (e.g., MCF-7 vs. HeLa) to identify cell-type-specific effects. Normalize data using internal controls (e.g., staurosporine as a pan-kinase inhibitor) .
- Assay Conditions : Control for variables like serum concentration (e.g., 2% vs. 10% FBS) and oxygen tension, which may modulate compound stability or target engagement .
- Statistical Methods : Apply meta-analysis tools (e.g., fixed-effects models) to aggregate data from independent studies and quantify heterogeneity .
Advanced: What experimental strategies can elucidate the compound’s mechanism of action in cancer models?
Answer:
- Kinase Profiling : Use broad-spectrum kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., PI3K/mTOR pathways) .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to map downstream pathways (e.g., apoptosis, autophagy) and validate via CRISPR knockouts of candidate genes .
- Combination Studies : Screen with standard chemotherapeutics (e.g., cisplatin) to assess synergistic effects. Design experiments using factorial ANOVA to distinguish additive vs. synergistic interactions .
Advanced: How can researchers address solubility challenges in pharmacological studies?
Answer:
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤5% DMSO) to enhance aqueous solubility while minimizing cytotoxicity. Characterize solubility via dynamic light scattering (DLS) .
- Solid Dispersion : Formulate with hydroxypropyl methylcellulose (HPMC) to improve bioavailability. Monitor amorphous/crystalline transitions via differential scanning calorimetry (DSC) .
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles and prioritize salts with >1 mg/mL solubility in PBS .
Advanced: What strategies mitigate off-target effects in in vivo models?
Answer:
- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog for mass balance studies to track metabolite formation and tissue distribution .
- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify non-target protein binders in liver microsomes .
- Dosing Regimen : Optimize using pharmacokinetic-pharmacodynamic (PK-PD) modeling to maintain plasma concentrations below the off-target IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
